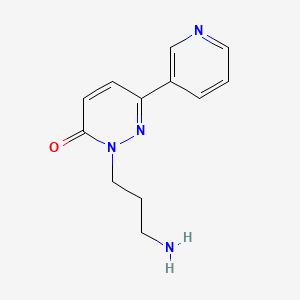
2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one
描述
2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one , with the CAS number 1283109-59-0, is a pyridazine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The molecular formula of this compound is , featuring a pyridazine core substituted with an aminopropyl group and a pyridine ring. This structural configuration is crucial for its biological activity.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Weight | 217.27 g/mol |
| Molecular Formula | C₁₂H₁₅N₄O |
| CAS Number | 1283109-59-0 |
| Boiling Point | Not available |
Pharmacological Effects
Recent studies have indicated that this compound exhibits significant activity as a p38α MAP kinase inhibitor . The p38 MAP kinase pathway is pivotal in mediating inflammatory responses, making this compound a potential therapeutic agent for conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the aminoalkyl substituent at the 3 position of the pyridazine core can dramatically enhance the potency of these compounds. In one study, a series of derivatives were synthesized, with some showing up to 20,000-fold increases in p38α inhibitory activity compared to earlier compounds .
Case Studies and Research Findings
- In Vivo Studies : A notable study evaluated the in vivo efficacy of a related compound in an animal model of COPD. The results indicated that the compound significantly reduced inflammation markers and improved lung function, suggesting potential clinical applications for respiratory diseases .
- Mechanistic Studies : Further mechanistic studies revealed that the compound inhibits p38α-mediated signaling pathways, leading to reduced production of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This inhibition is crucial for managing chronic inflammatory conditions.
Table 2: Summary of Biological Activities
| Activity | Result |
|---|---|
| p38α MAP Kinase Inhibition | Significant inhibition observed |
| Anti-inflammatory Effects | Reduced cytokine levels |
| In Vivo Efficacy | Improved lung function in models |
属性
IUPAC Name |
2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-6-2-8-16-12(17)5-4-11(15-16)10-3-1-7-14-9-10/h1,3-5,7,9H,2,6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXGQULKWYERKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















